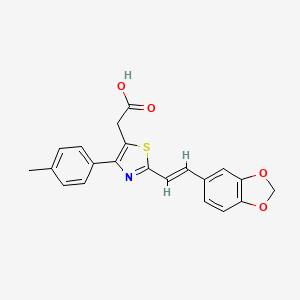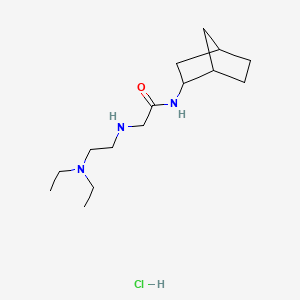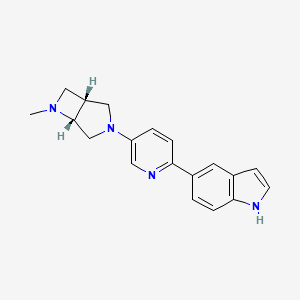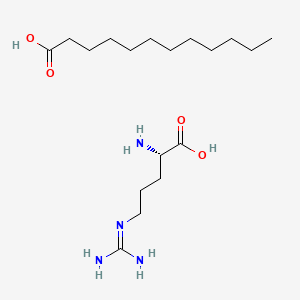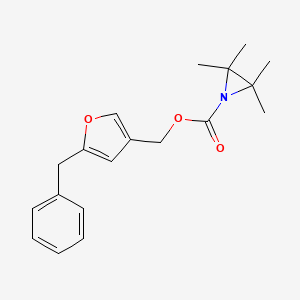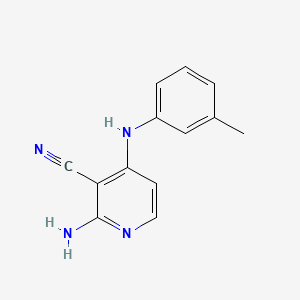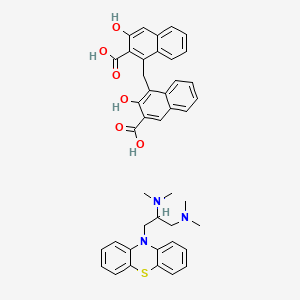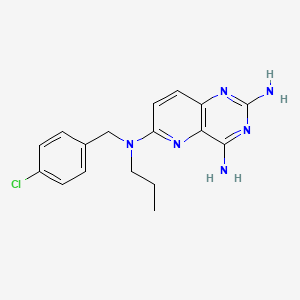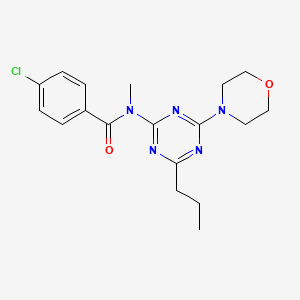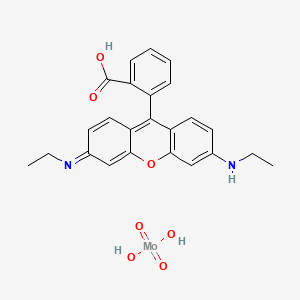
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthylium core, substituted with carboxyphenyl and ethylamino groups, and complexed with molybdate ions. The combination of these functional groups and the molybdate complexation imparts distinct chemical reactivity and potential utility in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the xanthylium core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the carboxyphenyl and ethylamino groups through substitution reactions. The final step involves the complexation with molybdate ions under controlled conditions, such as specific pH and temperature settings, to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product with high purity.
化学反应分析
Types of Reactions
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized xanthylium derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted xanthylium compounds.
科学研究应用
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate involves its interaction with molecular targets through its functional groups. The carboxyphenyl and ethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the molybdate complex can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino): Similar structure but with different substituents, leading to variations in reactivity and applications.
Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, hydroxide, inner salt: Another xanthylium derivative with distinct functional groups and properties.
Uniqueness
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate is unique due to its specific combination of functional groups and molybdate complexation
属性
CAS 编号 |
97171-87-4 |
|---|---|
分子式 |
C24H24MoN2O7 |
分子量 |
548.4 g/mol |
IUPAC 名称 |
dihydroxy(dioxo)molybdenum;2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H22N2O3.Mo.2H2O.2O/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;;;;;/h5-14,25H,3-4H2,1-2H3,(H,27,28);;2*1H2;;/q;+2;;;;/p-2 |
InChI 键 |
GJDMSFOSYIBNPC-UHFFFAOYSA-L |
规范 SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Mo](=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


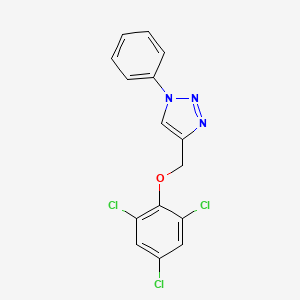
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

